![molecular formula C10H18N4O2 B2432414 Tert-butyl N-[(5-amino-1-methylpyrazol-4-yl)methyl]carbamate CAS No. 2163447-93-4](/img/structure/B2432414.png)

Tert-butyl N-[(5-amino-1-methylpyrazol-4-yl)methyl]carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

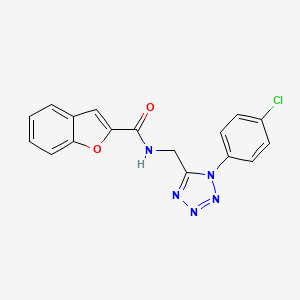

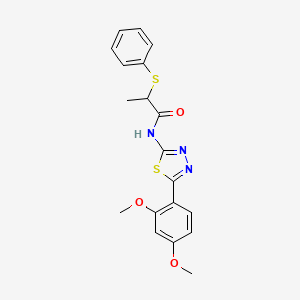

While the exact synthesis process for “Tert-butyl N-[(5-amino-1-methylpyrazol-4-yl)methyl]carbamate” is not available, a general synthesis process for similar compounds involves the use of Boc acid anhydride and ethanol in a dry reaction flask. The reaction mixture is cooled to an ice bath, and then a 70% aqueous ammonia solution is slowly added. The mixture is stirred at about 0°C for 1 hour, then transferred to room temperature and stirred for 18 hours .Aplicaciones Científicas De Investigación

- tert-Butyl N-[(5-amino-1-methyl-1H-pyrazol-4-yl)methyl]carbamate serves as an essential intermediate in the synthesis of ceftolozane, a fifth-generation cephalosporin antibiotic. Ceftolozane exhibits a broad antibacterial spectrum, including activity against both Gram-positive and Gram-negative bacteria. Its potency against multidrug-resistant Pseudomonas aeruginosa makes it valuable for combating infections .

- tert-Butyl N-[(5-amino-1-methyl-1H-pyrazol-4-yl)methyl]carbamate is employed as a versatile building block in organic synthesis. Researchers use it to create more complex molecules by functionalizing the pyrazole ring. For instance, it participates in the synthesis of tetrasubstituted pyrroles, where ester or ketone groups are introduced at the C-3 position .

- Scientists have explored the synthesis of imidazole-containing compounds using tert-butyl N-[(5-amino-1-methyl-1H-pyrazol-4-yl)methyl]carbamate. These derivatives exhibit diverse biological activities, including antioxidant properties. Researchers have evaluated their potential in various assays, such as hydrogen peroxide scavenging, nitric oxide scavenging, DPPH, and FRAP assays .

- Functional nanostructured materials have gained attention due to their unique properties. tert-Butyl N-[(5-amino-1-methyl-1H-pyrazol-4-yl)methyl]carbamate could play a role in designing such materials, although specific studies are needed to explore its applications in this context .

- tert-Butyl N-[(5-amino-1-methyl-1H-pyrazol-4-yl)methyl]carbamate is a valuable reagent in amination reactions. Researchers utilize it to introduce amino groups into target molecules, enabling the synthesis of diverse compounds with modified properties .

- The unique pyrazole moiety in this compound makes it a potential building block for drug design. Researchers can modify its structure to create novel pharmaceutical agents with specific activities, such as enzyme inhibition or receptor binding .

Antibiotic Development

Organic Synthesis

Imidazole Derivatives

Functional Nanostructures

Amination Reactions

Building Blocks for Drug Design

Propiedades

IUPAC Name |

tert-butyl N-[(5-amino-1-methylpyrazol-4-yl)methyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N4O2/c1-10(2,3)16-9(15)12-5-7-6-13-14(4)8(7)11/h6H,5,11H2,1-4H3,(H,12,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDHNNSFCCYLNSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=C(N(N=C1)C)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl N-[(5-amino-1-methylpyrazol-4-yl)methyl]carbamate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-chlorophenyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2432334.png)

![[2-Bromo-4-[(Z)-2-cyano-3-(2-nitroanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate](/img/structure/B2432336.png)

![N-(4-fluorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]pteridin-4-amine](/img/structure/B2432341.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(4-fluorophenyl)acetamide](/img/structure/B2432343.png)

![1-butyl-4-{1-[2-(2-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2432348.png)

![(Z)-3-(4-hydroxy-3-methoxyphenyl)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)acrylonitrile](/img/structure/B2432349.png)

![N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2432350.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-dichlorobenzamide](/img/structure/B2432353.png)